molecular formula C8H3BrFNO2 B1413397 2-Bromo-4-cyano-6-fluorobenzoic acid CAS No. 1806848-24-7

2-Bromo-4-cyano-6-fluorobenzoic acid

Cat. No.: B1413397
CAS No.: 1806848-24-7
M. Wt: 244.02 g/mol
InChI Key: VQBZPRVXYQDTSI-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-6-fluorobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids It is characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyano-6-fluorobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-cyano-6-fluorobenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and safety.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction is typically catalyzed by palladium complexes.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon).

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines.

    Coupling Products: Biaryl compounds with various functional groups.

    Reduction Products: Amines derived from the reduction of the cyano group.

Scientific Research Applications

2-Bromo-4-cyano-6-fluorobenzoic acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: The compound finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-6-fluorobenzoic acid depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding and subsequent catalytic activity. The presence of the cyano and fluorine groups can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    2-Bromo-4-fluorobenzoic acid: Lacks the cyano group, which may result in different reactivity and applications.

    4-Cyano-2-fluorobenzoic acid: Lacks the bromine atom, affecting its ability to participate in certain substitution reactions.

    2-Bromo-6-fluorobenzoic acid: Similar structure but different substitution pattern, leading to variations in chemical behavior.

Uniqueness: 2-Bromo-4-cyano-6-fluorobenzoic acid is unique due to the combination of bromine, cyano, and fluorine substituents, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.

Properties

IUPAC Name

2-bromo-4-cyano-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBZPRVXYQDTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806848-24-7
Record name 2-bromo-4-cyano-6-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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